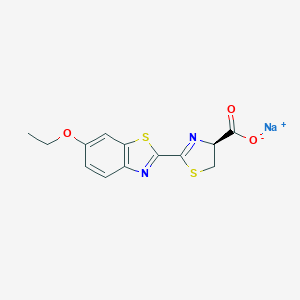

Luciferin 6'-ethyl ether sodium salt

Description

Propriétés

IUPAC Name |

sodium;(4S)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S2.Na/c1-2-18-7-3-4-8-10(5-7)20-12(14-8)11-15-9(6-19-11)13(16)17;/h3-5,9H,2,6H2,1H3,(H,16,17);/q;+1/p-1/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKJITLAHMFBSA-SBSPUUFOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)C3=N[C@H](CS3)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N2NaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635701 | |

| Record name | Sodium (4S)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-64-4 | |

| Record name | Sodium (4S)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Rational Design of Luciferin Analogs

General Synthetic Methodologies for the D-Luciferin Core Structure

The journey to synthesize D-luciferin in the laboratory has been one of continuous refinement, evolving from lengthy and low-yielding processes to more efficient and scalable methods. At the heart of these syntheses lies the construction of the characteristic benzothiazole-thiazoline fused ring system.

Evolution of Synthetic Routes to D-Luciferin

Over the decades, significant efforts have been directed towards improving the efficiency of this synthesis. Key advancements have focused on streamlining the preparation of the crucial cyanobenzothiazole intermediate and developing milder reaction conditions. A notable modern approach involves the use of Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) to facilitate the construction of the benzothiazole (B30560) core from aniline precursors. rsc.org This method offers a more direct and higher-yielding pathway to the key intermediates. Another strategy employs a palladium- and copper-mediated cyclization of cyanothioformamides to generate the cyanobenzothiazole scaffold. rsc.org These contemporary methods have made D-luciferin and its analogs more accessible for research and various applications.

Key Synthetic Intermediates and Reaction Pathways

The synthesis of the D-luciferin core hinges on the preparation and reaction of several key intermediates. The most pivotal of these is 2-cyano-6-hydroxybenzothiazole . The classical synthesis often starts from p-anisidine, which undergoes a series of reactions to form 2-cyano-6-methoxybenzothiazole. The methoxy group is then demethylated, typically using a strong acid like pyridinium hydrochloride at high temperatures, to yield the desired 6-hydroxy functionality. semanticscholar.org

The final and crucial step in forming the D-luciferin molecule is the condensation of 2-cyano-6-hydroxybenzothiazole with D-cysteine . This reaction proceeds via a nucleophilic attack of the thiol group of D-cysteine on the cyano group of the benzothiazole, followed by cyclization to form the thiazoline (B8809763) ring. This step is stereospecific, and the use of D-cysteine ensures the formation of the biologically active D-enantiomer of luciferin (B1168401).

| Intermediate | Role in Synthesis |

| p-Anisidine | Starting material in the classical synthesis. |

| 2-Cyano-6-methoxybenzothiazole | Precursor to the key hydroxy intermediate. |

| 2-Cyano-6-hydroxybenzothiazole | Key intermediate that provides the benzothiazole core. |

| D-Cysteine | Provides the thiazoline ring and the chiral center. |

Strategies for Derivatization and Analogue Synthesis

The modular nature of D-luciferin's synthesis lends itself to the creation of a diverse array of analogs with modified properties. By altering the functional groups at various positions on the luciferin scaffold, researchers can tune the color of the emitted light, enhance brightness, and introduce new functionalities.

Introduction of Functional Groups at the 6'-Position of D-Luciferin

The 6'-position of the benzothiazole ring, which bears a hydroxyl group in native D-luciferin, is a prime target for modification. The electronic nature of the substituent at this position significantly influences the emission spectrum of the bioluminescent reaction. Introducing electron-donating groups generally leads to red-shifted (longer wavelength) light, while electron-withdrawing groups can cause a blue-shift (shorter wavelength).

Common strategies for modifying the 6'-position include:

Alkylation: The hydroxyl group can be converted to an ether by reaction with an appropriate alkyl halide.

Amination: The hydroxyl group can be replaced with an amino group, which can be further functionalized.

Halogenation: Introduction of halogen atoms can alter the electronic properties of the benzothiazole ring.

These modifications are typically introduced at the stage of the 2-cyanobenzothiazole intermediate, before the final condensation with D-cysteine.

Synthesis of Luciferin 6'-ethyl ether sodium salt and Related Ether Analogs

The synthesis of this compound follows a logical extension of the general synthetic strategies for D-luciferin. The key difference lies in the preparation of the requisite 6'-alkoxy intermediate.

The synthesis commences with the alkylation of the hydroxyl group of 2-cyano-6-hydroxybenzothiazole. This is typically achieved by treating the starting material with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate. This reaction yields 2-cyano-6-ethoxybenzothiazole .

This ethoxy-substituted intermediate is then subjected to the standard condensation reaction with D-cysteine. The reaction proceeds under mild basic conditions, leading to the formation of the thiazoline ring and yielding Luciferin 6'-ethyl ether . Finally, treatment with a sodium base, such as sodium hydroxide or sodium bicarbonate, affords the corresponding This compound .

A similar approach can be employed to synthesize a variety of other 6'-ether analogs by simply varying the alkylating agent used in the initial step. For instance, using methyl iodide would lead to the synthesis of Luciferin 6'-methyl ether.

| Reactant 1 | Reactant 2 | Product |

| 2-Cyano-6-hydroxybenzothiazole | Ethyl Iodide | 2-Cyano-6-ethoxybenzothiazole |

| 2-Cyano-6-ethoxybenzothiazole | D-Cysteine | Luciferin 6'-ethyl ether |

| Luciferin 6'-ethyl ether | Sodium Hydroxide | This compound |

Convergent Synthesis Approaches for Advanced Luciferin Derivatives

For the synthesis of more complex and advanced luciferin derivatives, linear synthetic routes can become inefficient. Convergent synthesis offers a more powerful and flexible approach. In a convergent synthesis, different fragments of the target molecule are synthesized independently and then joined together in the later stages.

In the context of luciferin analogs, a convergent strategy might involve the separate synthesis of a modified benzothiazole unit and a modified thiazoline or an alternative heterocyclic precursor. nih.gov These two fragments can then be coupled using various chemical reactions, such as cross-coupling reactions or Wittig-type reactions. nih.gov

For example, a phosphonate-containing thiazoline derivative can be synthesized and then reacted with a benzothiazole aldehyde in a Horner-Wadsworth-Emmons reaction to create a carbon-carbon bond between the two fragments, leading to the formation of an extended, conjugated luciferin analog. nih.gov This approach is particularly valuable for creating luciferins with significantly altered electronic and steric properties, which can lead to novel bioluminescent probes with unique characteristics. This method provides a modular and efficient way to access a wide range of complex luciferin structures that would be difficult to prepare using traditional linear methods. nih.gov

Biochemical Reaction Mechanisms and Enzymatic Interactions with Luciferin 6 Ethyl Ether Sodium Salt

Detailed Mechanism of Luciferase-Catalyzed Bioluminescence

The canonical bioluminescence reaction catalyzed by firefly luciferase is a highly efficient, two-step process that converts chemical energy into light. wikipedia.orgnih.gov Understanding this native pathway is essential to comprehend why structural modifications, such as the addition of a 6'-ethyl ether group, disrupt light production.

ATP-Dependent Adenylation Step in Luciferin (B1168401) Oxidation

The initial step in the bioluminescent pathway is the activation of the luciferin substrate. wikipedia.org This involves the enzyme-catalyzed adenylation of the D-luciferin's carboxyl group by adenosine (B11128) triphosphate (ATP), which requires the presence of magnesium ions (Mg²⁺). nih.govgoogle.com This reaction forms a highly reactive luciferyl-adenylate intermediate (LH₂-AMP) and releases inorganic pyrophosphate (PPi). nih.govnih.gov

Luciferin 6'-ethyl ether sodium salt, possessing the same carboxyl group as native D-luciferin, is also a substrate for this initial adenylation step. The enzyme can form the corresponding adenylated intermediate. However, this intermediate is where the productive pathway toward bioluminescence is halted. The formation of a similar adenylated intermediate is seen with other inhibitor molecules like PTC124, where the enzyme catalyzes the formation of its own inhibitor. nih.govpnas.org

Oxidative Decarboxylation and Formation of Excited Oxyluciferin

In the second step with native D-luciferin, the luciferyl-adenylate intermediate is oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone ring. wikipedia.org This is followed by decarboxylation (the removal of CO₂), which generates an electronically excited state of the product, oxyluciferin. wikipedia.orgnih.gov It is the relaxation of this excited oxyluciferin to its ground state that results in the emission of a photon of light. wikipedia.org

This light-producing sequence is effectively blocked by the presence of the 6'-ethyl ether group. The native 6'-hydroxyl group, which exists in its deprotonated phenolate (B1203915) form in the active site, is crucial for the formation and stabilization of the light-emitting excited state. acs.orgnih.gov Etherification of this group, as in this compound, prevents the necessary electronic rearrangements required to form a productive, light-emitting oxyluciferin. nih.gov Consequently, this compound acts as a "caged" luciferin; it can be adenylated but cannot proceed through the oxidative steps to produce light, effectively acting as a competitive inhibitor of the luciferase enzyme. researchgate.netbioscience.co.ukmedchemexpress.com

Quantum Mechanical Aspects of Light Emission from Oxyluciferin

The color and quantum yield of the emitted light are dictated by the electronic structure of the excited oxyluciferin molecule and its interaction with the enzyme's active site microenvironment. The energy of the emitted photon corresponds to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the excited emitter.

The 6'-hydroxyl group of oxyluciferin is a potent electron-donating group that is fundamental to the molecule's electronic properties and its ability to emit light efficiently. Its ability to be deprotonated to a phenolate anion within the active site is a key factor in determining the emission color, with a more basic environment generally leading to higher energy (green-yellow) light. acs.org Replacing this critical hydroxyl group with a stable ethyl ether linkage fundamentally alters the electronic distribution. The ether group is not readily deprotonated and has different electron-donating properties, which prevents the formation of the specific excited state required for bioluminescence.

Enzymatic Recognition and Substrate Processing of this compound

The interaction between a luciferin analog and the luciferase enzyme is governed by the precise geometry and chemical properties of the active site. The substitution at the 6'-position directly impacts these dynamics.

Interaction Dynamics within the Luciferase Active Site

The active site of firefly luciferase is a hydrophobic pocket containing several key amino acid residues that bind the luciferin substrate. nih.govchinesechemsoc.org Studies involving site-directed mutagenesis have identified residue Arginine 218 (Arg218) as being particularly important for interacting with the 6'-hydroxyl group of native luciferin. researchgate.net This interaction helps to properly orient the substrate for catalysis and stabilizes the resulting excited-state product, which is necessary for efficient, high-energy light emission. researchgate.net

This compound, as a competitive inhibitor, binds to this same active site. researchgate.net However, the replacement of the compact hydroxyl group with the bulkier and electronically different ethyl ether group disrupts the normal binding interactions. The guanidinium (B1211019) group of Arg218 can no longer form its optimal interaction, leading to a less favorable binding orientation. This altered positioning within the active site prevents the enzyme from adopting the correct "closed" conformation that is necessary to exclude water and facilitate the oxidation reaction. wikipedia.org This results in the inhibition of the luminescent pathway.

| Compound | 6'-Substituent | Interaction with Arg218 | Catalytic Outcome |

|---|---|---|---|

| D-Luciferin | -OH (Hydroxyl) | Strong hydrogen bonding/ionic interaction with phenolate form. Stabilizes substrate and excited state. | Efficient Bioluminescence |

| Luciferin 6'-ethyl ether | -OCH₂CH₃ (Ethyl Ether) | Steric hindrance; loss of direct hydrogen bonding. Weaker, less specific binding. | Inhibition of Bioluminescence |

Influence of Luciferase Mutants and Enzyme Engineering on Bioluminescence

While wild-type firefly luciferase is inhibited by 6'-O-ether derivatives, protein engineering offers a pathway to potentially alter this interaction. By mutating amino acid residues within the active site, it is possible to change an enzyme's substrate specificity, stability, and catalytic efficiency. nih.govnih.gov For example, mutations at various positions have been shown to shift the emission color or enhance activity with other luciferin analogs. acs.orgnih.gov

No specific mutants have been reported to efficiently process Luciferin 6'-ethyl ether. However, based on studies with other analogs, one could hypothesize a strategy for engineering such a luciferase. Mutations could be designed to create more space in the active site to accommodate the bulkier ethyl group or to introduce new interactions that could stabilize the binding of the modified substrate. For instance, altering residues like Arg218 or others in the binding pocket could potentially reduce the steric clash and modify the enzyme's affinity (Km) and turnover rate (kcat) for this synthetic substrate. nih.govresearchgate.net The goal of such engineering could be to create a novel enzyme-substrate pair for specific research applications or to develop a luciferase that can "uncage" the ether derivative by cleaving the ether bond, thereby releasing native D-luciferin and producing light. nih.gov

Potential for Bioconversion and Metabolic Fate of this compound in Cellular Systems

Unlike ester-based prodrugs of luciferin, which are designed to be cleaved by intracellular esterases to release the active luciferin, the ethyl ether bond is generally more stable and not as readily metabolized by common cellular enzymes. However, it is conceivable that cytochrome P450 enzymes in the liver could potentially metabolize the ethyl ether group through O-dealkylation, although the efficiency of such a process for this specific substrate is not documented. nih.gov Some studies on luciferin analogs have noted that liver enzymes can partially convert certain analogs into luminescent compounds, leading to background signals in the absence of the target luciferase. researchgate.net

It is important to note that the metabolic pathways for many synthetic luciferin analogs are not extensively characterized. researchgate.net Therefore, assumptions about the metabolic fate of this compound are based on general principles of drug metabolism and the known behavior of similar chemical structures.

Kinetic Profiles of Bioluminescence from this compound Reactions

The kinetics of the light-emitting reaction, specifically whether it produces a rapid "flash" or a more sustained "glow," is a crucial characteristic of a luciferin-luciferase system. This profile is determined by the rates of the individual steps in the reaction, including substrate binding, product release, and enzyme turnover.

Characterization of Flash versus Glow Kinetics

Bioluminescent reactions are generally categorized into two kinetic profiles:

Flash Kinetics: Characterized by a rapid rise to a peak light intensity followed by a swift decay. This type of kinetic profile is often observed with the wild-type firefly luciferase under standard conditions. The rapid decay is attributed to the slow release of the product, oxyluciferin, from the enzyme's active site, which leads to product inhibition.

Glow Kinetics: Exhibits a more prolonged and stable light emission. This is often achieved by modifying the reaction conditions or the luciferase enzyme itself to facilitate faster product release and enzyme turnover. Glow-type kinetics are generally preferred for high-throughput screening applications where a stable signal over time is necessary.

For this compound, the specific kinetic profile would depend on its interaction with the particular luciferase variant being used. Modifications to the luciferin structure can influence the rate of one or more steps in the reaction pathway, thereby altering the kinetic profile. For example, if the ethyl ether group leads to a conformation of the excited oxyluciferin product that is more rapidly released from the enzyme, it could potentially shift the kinetics towards a glow-type profile. Conversely, if the modified product binds more tightly to the enzyme, it could exacerbate the product inhibition and result in a more pronounced flash kinetic.

Factors Influencing Emission Duration and Intensity

The duration and intensity of the bioluminescent signal from the reaction of this compound are influenced by a multitude of factors:

Enzyme and Substrate Concentration: As with any enzymatic reaction, the concentrations of both the luciferase and the luciferin analog will directly affect the intensity of the light output, up to a saturation point.

ATP Availability: ATP is a crucial cofactor in the reaction. acs.org In cellular assays, the intracellular ATP concentration can be a limiting factor and is often used as a marker for cell viability. nih.gov

Temperature and pH: The enzymatic activity of luciferase is sensitive to temperature and pH, with an optimal range for activity. Deviations from this range can significantly reduce both the intensity and duration of the light emission. researchgate.net

Presence of Inhibitors: Various compounds can inhibit the luciferase reaction, including the product oxyluciferin and certain substrate analogs. semanticscholar.org The presence of such inhibitors will decrease the light output.

Luciferase Variant: Different engineered variants of luciferase can exhibit vastly different kinetic properties and affinities for luciferin analogs. drugtargetreview.commdpi.com The choice of luciferase will therefore be a primary determinant of the emission profile.

Table 1: Comparison of Kinetic Profiles in Bioluminescence Assays

| Kinetic Profile | Characteristics | Typical Application |

| Flash | Rapid peak intensity, fast decay | Reporter gene assays requiring high sensitivity |

| Glow | Stable, long-lasting emission | High-throughput screening, ATP assays |

Table 2: Factors Affecting Bioluminescence

| Factor | Influence on Emission |

| Enzyme Concentration | Directly proportional to intensity (up to a point) |

| Substrate Concentration | Directly proportional to intensity (up to saturation) |

| ATP Concentration | Limiting factor, proportional to intensity |

| Temperature | Optimal range for maximal activity |

| pH | Optimal range for maximal activity |

| Inhibitors | Decrease in intensity and/or duration |

Advanced Applications of Luciferin 6 Ethyl Ether Sodium Salt in Biochemical and Molecular Biology Research

Reporter Gene Assay Systems

Reporter gene assays are a cornerstone of molecular biology, allowing for the indirect measurement of gene expression and the activity of regulatory elements like promoters. nih.govnih.gov In a typical assay, the gene for luciferase is placed under the control of a promoter of interest. The amount of light produced when luciferin (B1168401) is supplied is proportional to the amount of luciferase enzyme, which in turn reflects the activity of the promoter. nih.gov

Quantification of Gene Expression and Promoter Activity

The quantification of gene expression relies on the direct relationship between the luminescent signal and the quantity of luciferase protein translated. This allows researchers to study the strength of various promoters or the effect of different transcription factors on gene expression.

Application in High-Throughput Screening Methodologies

The sensitivity and wide dynamic range of luciferase assays make them highly suitable for high-throughput screening (HTS). nih.gov HTS platforms can rapidly test thousands of compounds for their effects on a specific promoter or signaling pathway, with light output serving as a readily measurable endpoint.

Development of Dual-Reporter and Multiplex Assay Formats

To enhance the reliability of reporter assays, dual-reporter systems are often employed. interchim.fr A second reporter, such as Renilla luciferase, which uses a different substrate (coelenterazine), is co-transfected as an internal control to normalize for variations in cell number and transfection efficiency. researchgate.net Multiplex assays can further expand the analytical capacity, allowing for the simultaneous measurement of multiple biological events. jmb.or.kr

ATP Quantification and Cellular Bioenergetics Studies

The absolute dependence of the firefly luciferase reaction on adenosine (B11128) triphosphate (ATP) makes it an exceptionally sensitive method for quantifying this vital cellular energy currency. nih.govnih.gov

Highly Sensitive Detection of Adenosine Triphosphate Levels

The light-producing reaction is directly proportional to the concentration of ATP when luciferin and luciferase are in excess. This allows for the detection of minute quantities of ATP, making it possible to measure the metabolic state of a small number of cells.

Activity-Based Probes and Biosensing

The utility of Luciferin 6'-ethyl ether sodium salt extends into the sophisticated realm of activity-based probes and biosensing. By modifying the core luciferin structure, scientists have developed powerful tools for detecting and quantifying specific biological molecules and enzymatic activities with high sensitivity and specificity. This approach leverages the inherent properties of the firefly luciferase-luciferin reaction, which produces a light signal with a very high signal-to-noise ratio due to the absence of background bioluminescence in most biological systems. nih.gov

Design and Application of Masked Luciferin Probes for Analyte Detection

The fundamental design strategy for these biosensors involves "caging" or "masking" the luciferin molecule. nih.govnih.govrsc.org In its caged form, the molecule is not a substrate for the luciferase enzyme and is therefore bioluminometrically "dark." The cage is a chemical moiety attached to a critical functional group on the luciferin molecule, in this case, an ethyl ether linkage at the 6'-hydroxyl position.

This ether bond renders this compound inactive as a substrate for firefly luciferase. The probe is designed so that the ethyl ether "mask" can be selectively cleaved by a specific target analyte, such as an enzyme or a reactive chemical species. nih.gov Upon interaction with the target, the ether bond is broken, releasing the unmasked D-luciferin. This newly liberated luciferin can then readily participate in the luciferase-catalyzed reaction to produce a light signal. The intensity of the emitted light is directly proportional to the amount of uncaged luciferin, which in turn correlates with the activity or concentration of the target analyte. promega.compromega.com This "turn-on" mechanism forms the basis of a highly sensitive detection method for specific biological events. nih.gov

Development of Bioluminescent Systems for Specific Enzyme Activities (e.g., Dealkylases, Cytochrome P450)

A primary application of ether-modified luciferins, such as this compound, is in the development of assays for specific enzyme activities, particularly O-dealkylases. Among the most significant targets are the Cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for metabolizing drugs and other xenobiotics. promega.compromega.com

These assays, often referred to as P450-Glo™ assays, utilize proluciferin substrates where the 6'-hydroxyl group is modified. The CYP enzyme recognizes the proluciferin as a substrate and catalyzes an O-dealkylation reaction, cleaving the ether bond. promega.comnih.gov This enzymatic activity releases D-luciferin, which is then quantified in a subsequent reaction with firefly luciferase. The resulting bioluminescent signal is proportional to the CYP enzyme's activity. promega.compromega.com

This method is highly valued in drug discovery for profiling compound libraries to identify potential CYP inhibitors or inducers, which can cause adverse drug-drug interactions. promega.comnih.gov While research has extensively covered various ether and ester derivatives, the principle remains consistent. For example, studies on related compounds demonstrate high selectivity and sensitivity for specific CYP isozymes.

| Proluciferin Substrate | Target Enzyme Family | Reaction Type | Primary Application |

|---|---|---|---|

| Luciferin-IPA (isopropyl acetal) | CYP3A | Oxidation/Acetal Hydrolysis | Sensitive and selective probe for CYP3A4 activity and inhibition studies. promega.com |

| Luciferin-ME (methyl ether) | CYP26A1 | O-demethylation | Probe for retinoic acid-metabolizing enzyme CYP26A1. princeton.edu |

| Luciferin-BE (benzyl ether) | General CYP | O-debenzylation | Used in screens for various bacterial and human CYP enzymes. nih.gov |

| Luciferin-PFBE (pentafluorobenzyl ether) | CYP3A | O-dealkylation | High-sensitivity detection of CYP3A4 activity. promega.com |

Strategies for Dual-Analyte Bioluminescent Sensing

The detection of multiple biological events simultaneously provides a more comprehensive understanding of complex physiological and pathological processes. While single-analyte probes are well-established, advanced strategies have been developed for dual-analyte sensing.

A prominent strategy in the field for dual-analyte detection does not rely on a single, multifunctionalized luciferin probe but rather on the in situ formation of luciferin from two distinct, non-luminescent precursors. nih.govacs.orgnih.gov This approach functions like a molecular "AND" logic gate. nih.gov In this system, two separate probes are designed. One probe is engineered to release 6-hydroxy-2-cyanobenzothiazole (HCBT) in the presence of the first analyte, while the second probe is designed to release D-cysteine upon encountering the second analyte. acs.orgnih.gov Bioluminescence is generated only when both analytes are present, triggering the release of both precursors, which then rapidly condense to form active D-luciferin. nih.gov This elegant strategy has been successfully used to concurrently image hydrogen peroxide (H₂O₂) and caspase-8 activity in a mouse model of acute inflammation, demonstrating its power for studying interconnected biological pathways. acs.orgnih.gov

In Vitro and Pre-clinical In Vivo Bioluminescence Imaging Research

Bioluminescence imaging (BLI) is a powerful, non-invasive technology widely used in pre-clinical research to visualize cellular and molecular processes in real-time within a living organism. researchgate.netfrontiersin.org Proluciferin probes like this compound are integral to functional BLI, allowing researchers to move beyond simply tracking cell location to actively monitoring specific enzymatic processes. nih.gov

Imaging of Biological Processes in Cultured Cells and Tissues

In vitro assays using cultured cells are a foundational step in evaluating the efficacy and specificity of a proluciferin probe. In a typical setup, a cell line relevant to the research question (e.g., human liver cells for CYP activity) is genetically engineered to stably express firefly luciferase. frontiersin.org

To measure the activity of an endogenous enzyme like a specific CYP, these luciferase-expressing cells are incubated with this compound. The probe, being cell-permeant, enters the cells where it can be metabolized by the target dealkylase enzyme. promega.com The enzymatic conversion of the probe to D-luciferin generates a light signal that can be detected and quantified using a luminometer. This allows for the high-throughput screening of compounds that may inhibit or induce the enzyme's activity. nih.govplos.org For example, a decrease in the light signal in the presence of a test compound would indicate inhibition of the target enzyme. nih.gov

Monitoring Molecular and Cellular Events in Animal Models

The true power of probes like this compound is realized in pre-clinical in vivo imaging. researchgate.net This technique enables the longitudinal study of enzyme activity within the complex environment of a living animal, typically a mouse. First, an animal model is established, which may involve implanting luciferase-expressing tumor cells or using a transgenic mouse that expresses luciferase in a specific organ, such as the liver. tandfonline.com

The this compound probe is then administered to the animal. nih.gov The probe distributes throughout the body and, upon reaching the target tissues, is converted into D-luciferin by the specific enzyme being studied (e.g., a CYP3A enzyme in the liver). tandfonline.com The photons produced by the subsequent luciferase reaction are able to pass through tissue and can be captured externally by a highly sensitive CCD camera. frontiersin.org The resulting image reveals the location and intensity of the enzyme's activity. This method has been used to non-invasively monitor changes in CYP enzyme activity in response to drug treatment, providing critical data on drug metabolism and potential interactions in a whole-animal context. tandfonline.com

Article on "this compound" Cannot Be Generated Due to Lack of Scientific Data

Following an exhaustive search of scientific literature, patents, and chemical databases, it has been determined that there is no available information on the spectroscopic and biophysical characterization of bioluminescence mediated by the specific compound "this compound."

The investigation revealed that while numerous derivatives of firefly D-luciferin have been synthesized and studied, the 6'-ethyl ether derivative is not among those with characterized bioluminescent properties. The available research strongly indicates that modification of the 6'-hydroxyl group with an ether linkage, such as a methyl or ethyl group, renders the luciferin molecule inactive as a direct substrate for the luciferase enzyme.

Key findings from the literature search include:

Ether Derivatives as Inhibitors: Research papers explicitly state that 6'-O-ether and 6'-O-ester derivatives of D-luciferin are known to be non-luminescent and function as inhibitors of the luciferase enzyme. mdpi.com The closely related compound, D-Luciferin 6'-methyl ether, is sold commercially as a luciferase inhibitor. medchemexpress.commedchemexpress.com

"Caged" Luciferins: These non-luminescent ether derivatives are typically used as "caged" substrates. They can only produce light after an enzymatic reaction removes the ether group, thereby releasing the active D-luciferin. mdpi.comabcam.com This means that any light produced is characteristic of standard D-luciferin, not the ether derivative itself.

Lack of Specific Data: No studies were found that detail the synthesis, purification, or analysis of "this compound" as a bioluminescent agent. Consequently, there is no data available for its emission maxima, bandwidths, the tautomerization of its corresponding oxyluciferin, or its interaction with the luciferase active site, which were all required elements of the requested article outline.

Given the strict constraint to focus solely on the bioluminescence mediated by "this compound," it is not possible to generate the requested scientific article. The fundamental premise that this compound is directly bioluminescent is contradicted by the available scientific evidence, which points to it being an inhibitor or a pro-substrate. Therefore, the detailed analysis required by the provided outline cannot be factually and accurately completed.

Spectroscopic and Biophysical Characterization of Bioluminescence Mediated by Luciferin 6 Ethyl Ether Sodium Salt

Biophysical Probing of Luciferase-Luciferin 6'-ethyl ether sodium salt Interactions

The interaction between luciferase and its substrates is a highly dynamic process involving significant conformational changes within the enzyme. The binding of Luciferin (B1168401) 6'-ethyl ether sodium salt, while analogous to the native substrate, introduces subtle yet significant alterations to the biophysical properties of the luciferase-substrate complex.

Conformational Dynamics of Luciferase upon Substrate Binding

The binding of a luciferin analog to luciferase is known to induce a domain closure, a critical conformational change that sequesters the substrate from the aqueous environment and creates a hydrophobic active site conducive to the light-emitting reaction. While direct experimental data on the conformational dynamics induced by Luciferin 6'-ethyl ether sodium salt is limited, studies on closely related analogs provide valuable insights.

The substitution at the 6' position is known to influence the orientation and rigidity of the substrate within the active site. For instance, modifications at this position can affect the planarity of the benzothiazole (B30560) ring system, which in turn modulates the energy of the emitted light. It is hypothesized that the ethyl ether group, being bulkier than the native hydroxyl group, may sterically influence the positioning of adjacent amino acid residues, leading to a unique conformational state of the active site.

| Parameter | D-Luciferin (Native) | Inferred Properties for this compound |

| Induced Conformational Change | Significant domain closure, creating a hydrophobic pocket. | Expected to induce domain closure, but the bulkier ethyl group may alter the final closed conformation. |

| Active Site Rigidity | High rigidity in the excited state, leading to efficient light emission. | Potentially altered rigidity due to different steric and electronic properties of the ether group. |

| Hydrogen Bonding at 6' position | Acts as a hydrogen bond donor and acceptor. | The ether oxygen can act as a hydrogen bond acceptor, but lacks the donor capability of the hydroxyl group. |

This table presents inferred properties for this compound based on established knowledge of D-luciferin and other analogs.

Spectroscopic Techniques for Active Site Characterization

A variety of spectroscopic techniques are instrumental in characterizing the luciferase active site and its interaction with substrates like this compound. These methods provide information on the polarity, accessibility, and structural changes within the enzyme's catalytic core.

Fluorescence Spectroscopy: Intrinsic tryptophan and tyrosine fluorescence of luciferase can be monitored to detect conformational changes upon substrate binding. The binding of a ligand to the active site often leads to quenching or a shift in the emission maximum of these fluorescent residues, providing insights into the proximity and environment of the bound substrate. While specific data for the ethyl ether analog is not available, studies with other analogs have demonstrated the utility of this technique in mapping substrate-induced conformational shifts.

Bioluminescence Emission Spectroscopy: The most direct spectroscopic probe is the analysis of the emitted light itself. The color of the bioluminescence is highly sensitive to the microenvironment of the excited oxyluciferin product within the active site. The polarity and rigidity of the active site are key determinants of the emission wavelength. It is established that a more polar environment or increased flexibility around the phenolate (B1203915) ion of oxyluciferin leads to a red-shift in the emitted light. The ethyl ether modification in this compound would likely alter the polarity of the local environment compared to the native substrate, and thus, a shift in the bioluminescence spectrum is anticipated.

| Spectroscopic Technique | Information Gained | Expected Observations with this compound |

| Fluorescence Spectroscopy | Conformational changes upon substrate binding. | Quenching or shift in tryptophan fluorescence upon binding, indicating changes in the local environment. |

| Bioluminescence Emission Spectroscopy | Polarity and rigidity of the active site. | A potential shift in the emission maximum compared to D-luciferin, reflecting the altered microenvironment. |

| Circular Dichroism (CD) Spectroscopy | Changes in secondary and tertiary structure; protein stability. | Possible changes in the CD spectrum indicating conformational adjustments; potential alteration in thermal stability. |

This table outlines the expected spectroscopic observations for this compound based on established methodologies and principles of luciferase biochemistry.

Rational Design and Engineering of Luciferin Analogs for Enhanced Research Utility

Structure-Activity Relationships of Luciferin (B1168401) Derivatives

The intricate interplay between the chemical structure of a luciferin analog and its bioluminescent properties is a cornerstone of probe development. By systematically modifying the core structure of D-luciferin, researchers can fine-tune the characteristics of the emitted light and the substrate's compatibility with native and engineered luciferases.

Correlation between Chemical Modifications and Bioluminescent Output

Modifications to the luciferin structure can have a profound impact on the quantum yield and kinetics of the light-emitting reaction. The 6'-position of the benzothiazole (B30560) ring has been a particular focus of chemical modification. Derivatives at this position, such as ethers and esters, are often non-luminescent themselves. nih.gov This is because the 6'-hydroxyl group is crucial for the efficient production of light. When this group is masked, as in Luciferin 6'-ethyl ether sodium salt, the molecule can act as an inhibitor of the luciferase enzyme. nih.gov

The electronic nature of substituents on the luciferin core can also dictate the color of the emitted light. Electron-donating groups at the 6'-position are known to be important for light emission. researchgate.net The development of a diverse range of 6'-substituted luciferin analogs has been pursued to systematically study the influence of this position on bioluminescence. researchgate.net This has led to the discovery of not only inhibitors but also unexpectedly luminogenic derivatives. researchgate.net

Engineering of Red-Shifted and Near-Infrared Emitting Luciferin Analogs

A significant goal in the engineering of luciferin analogs is to shift the emission wavelength to the red and near-infrared (NIR) regions of the spectrum. escholarship.orgnih.gov Light at these longer wavelengths (typically >600 nm) is less susceptible to absorption and scattering by biological tissues, such as hemoglobin and melanin, enabling deeper and more sensitive in vivo imaging. escholarship.orgnih.gov

The design of red-shifted probes often involves extending the π-conjugation of the luciferin molecule. nih.gov For instance, the introduction of an amino group at the 6'-position can lead to red-shifted emission. escholarship.orgnih.gov Researchers have synthesized various analogs with these properties, such as cyclic aminoluciferins and a rationally designed 4-(dimethylamino)phenyl derivative, which have demonstrated significantly red-shifted emission maxima. nih.gov Another strategy involves the creation of coumarin (B35378) luciferin analogues, which have shown near-infrared emission. escholarship.org These designer luciferin-luciferase pairs, where both the substrate and the enzyme are engineered, have yielded some of the most red-shifted bioluminescent probes to date. escholarship.org

One such red-shifted analog, infra-luciferin (iLH2), produces distinct bioluminescent colors with different engineered firefly luciferase (Fluc) enzymes, with emission maxima reaching up to 706 nm. nih.govucl.ac.uk This represents one of the most red-shifted bioluminescence emissions reported without the use of resonance energy transfer. nih.govucl.ac.uk

Table 1: Emission Properties of Selected Luciferin Analogs

| Luciferin Analog | Luciferase | Maximum Emission Wavelength (λmax) | Reference |

| D-Luciferin | Wild-type Fluc | ~558 nm | nih.gov |

| Cyclic aminoluciferin (B605428) (3a) | Fluc | 599 nm | nih.gov |

| Cyclic aminoluciferin (3b) | Fluc | 607 nm | nih.gov |

| Seleno-d-aminoluciferin (4) | Fluc | 600 nm | nih.gov |

| 4-(dimethylamino)phenyl derivative (5) | Fluc | 675 nm | nih.gov |

| infra-luciferin (iLH2) | Engineered Fluc | up to 706 nm | nih.govucl.ac.uk |

| CouLuc-3-OH | Fluc | 730 nm | escholarship.org |

Impact of Conformational Restraints on Bioluminescence Efficiency

The conformation of the luciferin molecule within the active site of luciferase is a critical determinant of bioluminescence efficiency and color. It is proposed that a more planar conformation between the benzothiazole and thiazoline (B8809763) rings of the oxyluciferin emitter leads to higher-energy (greener) light, while a more twisted conformation results in lower-energy (redder) light. ucl.ac.uk

Introducing conformational restraints into the luciferin structure can therefore be a powerful strategy to modulate the bioluminescent output. By locking the molecule into a specific geometry, it is possible to favor a particular emission wavelength. nih.govucl.ac.uk Furthermore, local conformational constraints within the luciferase enzyme itself can also influence the energy of the emitted light and even enhance the thermal stability of the enzyme. nih.gov For example, luciferases with constrained dipeptides have been shown to exhibit enhanced stability and can produce higher-energy emissions. nih.gov

Strategies for Modifying Cellular Permeability and Bioavailability of Luciferin Analogs

The effectiveness of a bioluminescent probe for in vivo or cell-based assays is highly dependent on its ability to cross cell membranes and reach the intracellular luciferase. Therefore, significant research has focused on strategies to improve the cellular permeability and bioavailability of luciferin analogs.

Design of Cell-Permeable Ester Derivatives

One of the most successful strategies to enhance the cellular uptake of luciferin is through the synthesis of ester derivatives. nih.govnih.gov The esterification of the carboxylic acid group on the thiazoline ring masks its negative charge, rendering the molecule more lipophilic and thus more capable of passively diffusing across the cell membrane. abcam.com

Once inside the cell, these luciferin esters are hydrolyzed by endogenous intracellular esterases, releasing the active luciferin substrate, which can then be utilized by luciferase. nih.govnih.govozbiosciences.com This approach has been shown to significantly increase the intracellular concentration of luciferin, leading to a much brighter bioluminescent signal compared to the administration of unmodified luciferin, especially at limiting substrate concentrations. nih.govnih.gov For instance, D-luciferin ethyl ester has been reported to produce a 30% higher light intensity in live cells. abcam.com A variety of luciferin esters have been synthesized and evaluated, demonstrating varying kinetics of uptake and hydrolysis, which suggests that the choice of ester group can be tailored for specific applications. nih.govnih.gov

Table 2: Examples of Cell-Permeable Luciferin Derivatives

| Derivative | Modification | Mechanism of Action | Reference |

| D-Luciferin methyl ester | Esterification of the carboxylic acid | Increased lipophilicity for cell entry, followed by intracellular esterase cleavage to release D-luciferin. | d-nb.info |

| D-Luciferin ethyl ester | Esterification of the carboxylic acid | Enhanced membrane permeability, leading to higher intracellular substrate concentration and increased light output. | abcam.com |

| DMNPE-caged Luciferin | Esterification with a photolabile group | Cell permeable; luciferin is released upon UV light exposure or by intracellular esterases. | ozbiosciences.com |

Development of Caged Luciferins for Photoactivation and Spatiotemporal Control

"Caged" luciferins are chemically modified analogs that are biologically inactive until "uncaged" by a specific trigger, such as an enzyme or light. nih.govnih.govnih.gov This strategy offers precise spatiotemporal control over the bioluminescent reaction, allowing researchers to initiate light production at a desired time and location. nih.govdigitellinc.com

The caging is typically achieved by modifying a functional group essential for bioluminescence, such as the 4-carboxylic acid or the 6'-hydroxyl group. nih.govnih.gov For instance, ether and ester derivatives at the 6'-position can function as caged compounds. nih.gov this compound falls into this category, where the ethyl ether group renders the molecule non-luminescent. The release of the active luciferin would require an enzymatic or chemical cleavage of the ether bond.

Another approach involves the use of photolabile caging groups. ozbiosciences.com These groups can be removed by exposure to light of a specific wavelength, providing a non-invasive method to control bioluminescence. DMNPE-caged luciferin is an example of such a compound, which can be activated by a flash of UV light. ozbiosciences.com The development of caged luciferins that can be uncaged by specific enzymes present in a biological system allows for the creation of activity-based probes that report on the presence and activity of these enzymes. nih.gov This has led to the development of probes for a wide range of biological targets, including enzymes and small molecules. nih.gov

Future Directions in Luciferin Analog Research

The development of luciferin analogs, including ether-modified variants, is a dynamic field poised to significantly advance biomedical research. Future efforts are concentrated on creating increasingly sophisticated tools that can answer complex biological questions with greater precision and in more complex environments, such as freely moving animals nih.govtocris.com.

Expanding the Repertoire of Bioluminescent Probes for Diverse Biological Questions

A primary goal in the field is to move beyond single-color, single-target imaging and develop a broad palette of bioluminescent probes. The creation of analogs like this compound is a key step in this direction. The future lies in synthesizing a wide array of luciferins with diverse properties to create multi-spectral and multi-functional imaging capabilities nih.gov.

Researchers are exploring various chemical modifications to the luciferin core to generate probes that emit light across a wider spectrum, from blue to the near-infrared (NIR) region ucl.ac.ukucl.ac.uk. NIR light (wavelengths >650 nm) is particularly valuable because it is less absorbed by biological tissues like hemoglobin and water, allowing for more sensitive detection of signals from deep within the body, such as the brain or lungs nih.govmedilumine.comfujifilm.com. Analogs like AkaLumine, which has a peak emission around 677 nm, have demonstrated the power of this approach, enabling visualization of single cells deep inside living animals tocris.commedilumine.com. The 6'-ethyl ether modification could similarly shift the emission wavelength, contributing a new color to the bioluminescent toolkit.

Beyond color, future research aims to develop probes that can report on specific physiological states or the presence of certain molecules. This involves creating "caged" luciferins, which are inactive until a specific enzyme cleaves a protecting group, or probes that change their light emission in response to factors like pH or the presence of reactive oxygen species mdpi.comrsc.org. This would allow researchers to not just track cells, but to monitor their real-time biochemical activity non-invasively jst.go.jp.

Integration of Novel Luciferin Chemistry with Emerging Biosensing Technologies

The next frontier in bioluminescence involves integrating novel luciferin analogs with advanced biosensing platforms. This synergy promises to create highly sensitive and specific tools for monitoring molecular events in real time.

One major area of development is Bioluminescence Resonance Energy Transfer (BRET). BRET is a technology where the energy from a light-producing luciferase is transferred to a nearby fluorescent protein, which then emits light at its own characteristic wavelength nih.gov. By using novel luciferin analogs as substrates, the initial light emission can be tuned, which in turn can optimize the energy transfer and the final light output. For instance, using a red-emitting luciferin analog could enable BRET systems that operate entirely within the NIR window, significantly enhancing their sensitivity for in vivo applications nih.gov.

Furthermore, novel luciferin chemistry is being integrated into genetically encoded biosensors. These sensors are engineered proteins that change their conformation—and thus their ability to produce light—in response to binding a specific target molecule, such as cAMP or a particular kinase nih.gov. The development of luciferin analogs with improved brightness and bioavailability, like the orally available and brain-penetrant analog TokeOni, enhances the performance of these sensors, allowing for more sensitive detection of signaling events within living cells and animals tocris.comnih.gov. The unique properties of a compound like this compound could be leveraged to optimize these biosensors for specific applications, potentially offering better signal-to-noise ratios or different dynamic ranges.

Development of Orthogonal Luciferin-Luciferase Pairs for Advanced Research Applications

A significant challenge in bioluminescence imaging has been the "substrate problem": most luciferases developed for in vivo imaging use the same substrate, D-luciferin, making it difficult to distinguish between different cell types or biological processes simultaneously in the same animal nih.govacs.org. The development of orthogonal luciferin-luciferase pairs is a revolutionary solution to this limitation nih.govnih.gov.

An orthogonal pair consists of an engineered luciferase that selectively—or "orthogonally"—reacts with a chemically modified luciferin analog, but not with the natural D-luciferin nih.govacs.org. Conversely, the native firefly luciferase should not react efficiently with the synthetic analog researchgate.net. The creation of a compound like this compound is a step towards this goal; the steric bulk of the ethyl ether group at the 6' position could prevent it from fitting into the active site of the wild-type luciferase while being perfectly accommodated by a specifically mutated enzyme nih.gov.

Researchers create these pairs by generating large libraries of mutant luciferases and screening them against a panel of synthetic luciferin analogs acs.orgwalisongo.ac.id. This process identifies enzyme-substrate "hits" that are mutually selective researchgate.net. The development of dozens of such pairs would enable multiplexed imaging, where scientists could track multiple, distinct cell populations (e.g., cancer cells and immune cells) or monitor several gene expression patterns at the same time, each with its own unique luciferin-luciferase signal nih.govwalisongo.ac.id. This powerful capability will allow for the direct interrogation of complex cellular networks and interactions in a way that is not possible with current tools nih.govresearchgate.net.

Q & A

Basic Research Questions

How should Luciferin sodium salt be prepared for in vivo bioluminescence imaging (BLI)?

Luciferin sodium salt must be dissolved in DPBS (without Ca²⁺ or Mg²⁺) to a final concentration of 15 mg/mL. Sterilize the solution using a 0.22 µm syringe filter pre-wetted with sterile water to remove particulates and microbial contaminants. For in vivo use, administer via intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection, with optimal dosing volumes (e.g., 10 mL/kg for mice) .

What factors influence bioluminescence signal intensity in BLI experiments?

Signal intensity depends on:

- ATP and Mg²⁺ availability : Critical cofactors for luciferase activity.

- Oxygen concentration : Required for the oxidative reaction.

- Temperature : Emission shifts from yellow-green (560 nm) at lower temperatures to red light at 37°C in vivo .

- Luciferin pharmacokinetics : Peak signal timing varies by administration route (e.g., 10–15 minutes for IP vs. immediate for IV) .

What are the solubility differences between sodium and potassium salts of Luciferin?

Sodium salts generally exhibit higher water solubility compared to potassium salts, simplifying buffer preparation. Potassium salts may require weak bases (e.g., KOH) for dissolution. Both salts are stable in methanol or DMSO, but sodium salts are preferred for in vivo applications due to rapid bioavailability .

What are the optimal storage conditions for Luciferin sodium salt?

Store lyophilized powder at -20°C , protected from light and moisture. Reconstituted solutions should be used immediately or stored at -80°C for ≤24 hours to prevent hydrolysis or oxidation .

Advanced Research Questions

How should kinetic studies be designed to determine peak signal timing for BLI?

- Step 1 : Administer Luciferin via the intended route (IP/IV/SC) and image at 2-minute intervals for 30–60 minutes.

- Step 2 : Plot signal intensity vs. time to identify the peak (e.g., IP peaks at ~12 minutes in mice).

- Step 3 : Validate with triplicate measurements and adjust for variables like animal strain or tumor burden .

How can signal variability between in vivo and in vitro assays be addressed?

- In vivo variability : Ensure consistent injection depth (e.g., 3–5 mm for SC) and avoid blood vessel puncture during administration .

- In vitro variability : Use ATP-free reagents and standardized luciferase assay buffers (e.g., Tris-HCl pH 7.8, 1 mM Coenzyme A, 2 mM ATP) to minimize contamination .

What methods validate Luciferin sodium salt purity, and how does impurities affect experiments?

- HPLC and FTIR : Confirm purity >99% to avoid nonspecific signals from contaminants.

- Impact of impurities : Degraded Luciferin reduces signal intensity and introduces false-negative results in ATP assays .

How should contradictory data in BLI experiments be analyzed?

- Step 1 : Replicate experiments to rule out technical errors (e.g., injection technique, anesthesia effects).

- Step 2 : Control for variables (e.g., tumor hypoxia, ATP depletion) using parallel assays (e.g., ATP luminescence kits).

- Step 3 : Apply statistical tests (e.g., ANOVA) to assess significance and consult interdisciplinary experts to identify confounding factors .

How can BLI protocols be adapted for non-model organisms (e.g., zebrafish or invertebrates)?

- Dosage adjustment : Scale Luciferin dose by body surface area (e.g., 3 mg/20 g for mice → 0.15 mg/g).

- Administration route : For small organisms, use microinjection (IV or intracardiac) with ultrafine needles (30G).

- Imaging parameters : Optimize exposure time and wavelength for non-mammalian luciferase variants (e.g., red-shifted emission in deep tissues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.